molecular formula C10H9N5O5S B12912200 2-{[6-(Methanesulfonyl)pyridin-3-yl]amino}-5-nitropyrimidin-4(3H)-one CAS No. 77961-73-0

2-{[6-(Methanesulfonyl)pyridin-3-yl]amino}-5-nitropyrimidin-4(3H)-one

Cat. No.: B12912200
CAS No.: 77961-73-0
M. Wt: 311.28 g/mol
InChI Key: VGPRYNXOBDCOGM-UHFFFAOYSA-N
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Description

2-{[6-(Methanesulfonyl)pyridin-3-yl]amino}-5-nitropyrimidin-4(3H)-one is a synthetic chemical compound designed for research and development purposes. This molecule features a complex structure comprising a pyrimidin-4(3H)-one core, a pyridine ring, and methanesulfonyl and nitro functional groups. The pyrimidinone scaffold is a privileged structure in medicinal chemistry, frequently explored in the design of kinase inhibitors . For instance, methanesulfonamide-substituted pyrimidine derivatives have been investigated as potent inhibitors of enzymes like HMG-CoA reductase , while other pyrimidine and aminopyridine analogs have shown antiangiogenic and antitumor activities in biological assays . The presence of the methanesulfonyl group is a common feature in drug discovery, often used to modulate properties such as solubility, metabolic stability, and target binding affinity. This compound is supplied strictly For Research Use Only and is intended for use by qualified laboratory professionals. It is not intended for diagnostic, therapeutic, or any other human use. Researchers are responsible for verifying the suitability of this compound for their specific applications.

Properties

CAS No.

77961-73-0

Molecular Formula

C10H9N5O5S

Molecular Weight

311.28 g/mol

IUPAC Name

2-[(6-methylsulfonylpyridin-3-yl)amino]-5-nitro-1H-pyrimidin-6-one

InChI

InChI=1S/C10H9N5O5S/c1-21(19,20)8-3-2-6(4-11-8)13-10-12-5-7(15(17)18)9(16)14-10/h2-5H,1H3,(H2,12,13,14,16)

InChI Key

VGPRYNXOBDCOGM-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=NC=C(C=C1)NC2=NC=C(C(=O)N2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-(Methylsulfonyl)pyridin-3-yl)amino)-5-nitropyrimidin-4(1H)-one typically involves multi-step organic reactions. One common approach starts with the nitration of a pyrimidine derivative to introduce the nitro group. This is followed by the sulfonation of a pyridine derivative to introduce the methylsulfonyl group. The final step involves coupling these two intermediates through an amination reaction under controlled conditions, such as using a suitable base and solvent.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions for large-scale synthesis. This includes selecting cost-effective reagents, optimizing reaction temperatures and times, and ensuring high yields and purity of the final product. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-((6-(Methylsulfonyl)pyridin-3-yl)amino)-5-nitropyrimidin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be further oxidized to form sulfone derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or metal hydrides can be used.

    Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amino-substituted pyrimidine derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

2-((6-(Methylsulfonyl)pyridin-3-yl)amino)-5-nitropyrimidin-4(1H)-one has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 2-((6-(Methylsulfonyl)pyridin-3-yl)amino)-5-nitropyrimidin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group and the amino linkage play crucial roles in binding to these targets, potentially inhibiting their activity or modulating their function. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrimidin-4(3H)-one derivatives exhibit diverse pharmacological and physicochemical properties depending on substituents. Below is a detailed comparison of structurally related compounds:

Table 1: Structural and Functional Comparison

Compound Name Substituents (Position) Key Features References
Target Compound 2: [6-(Methanesulfonyl)pyridin-3-yl]amino
5: Nitro
High polarity due to sulfonyl group; potential for hydrogen bonding via amino and nitro groups
3-Methyl-5-nitropyrimidin-4(3H)-one 3: Methyl
5: Nitro
Simpler structure; methyl group may reduce solubility but enhance lipophilicity
6-Amino-2-(benzylsulfanyl)-3-methyl-5-nitrosopyrimidin-4(3H)-one 2: Benzylsulfanyl
5: Nitroso
6: Amino
Nitroso group introduces redox activity; benzylsulfanyl may improve membrane permeability
2-(Methylthio)-6-(pyridin-3-yl)pyrimidin-4(3H)-one 2: Methylthio
6: Pyridin-3-yl
Thioether linkage offers moderate stability; pyridine enhances π-π stacking
6-Amino-5-nitro-2-propargylsulfanyl-4(3H)-pyrimidinone 2: Propargylsulfanyl
5: Nitro
6: Amino
Propargyl group enables click chemistry modifications; nitro and amino groups enhance reactivity

Key Findings

Synthetic Pathways :

  • The target compound likely requires multi-step synthesis involving coupling of 6-(methanesulfonyl)pyridin-3-amine to a pre-functionalized 5-nitropyrimidin-4(3H)-one core .
  • In contrast, simpler analogs like 3-methyl-5-nitropyrimidin-4(3H)-one are synthesized via ring transformations of nitropyrimidines .

Physicochemical Properties :

  • The methanesulfonyl group in the target compound increases aqueous solubility compared to methylthio or benzylsulfanyl analogs .
  • Nitro-substituted derivatives (e.g., target compound) exhibit higher thermal stability than nitroso analogs (e.g., compound from ).

The nitro group in the target compound may act as a hydrogen-bond acceptor, enhancing interactions with enzymatic active sites compared to nitroso groups .

Biological Activity

2-{[6-(Methanesulfonyl)pyridin-3-yl]amino}-5-nitropyrimidin-4(3H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C11H11N5O3S
  • Molecular Weight : 293.30 g/mol

The structural features include a pyrimidinone core with a nitro group and a methanesulfonyl substituent on the pyridine ring, which are critical for its biological interactions.

Inhibition of Kinases

Recent studies indicate that compounds similar to 2-{[6-(Methanesulfonyl)pyridin-3-yl]amino}-5-nitropyrimidin-4(3H)-one exhibit inhibitory effects on various kinases, particularly those involved in cancer pathways. For instance, in a study involving a series of derivatives, it was shown that modifications to the pyridine ring significantly affected the inhibitory potency against the c-MET kinase, which is often overexpressed in cancer cells .

CompoundIC50 (μM)Target Kinase
2-{[6-(Methanesulfonyl)pyridin-3-yl]amino}-5-nitropyrimidin-4(3H)-one8.1c-MET
Compound A0.060SMO
Compound B20.0EGFR

Induction of Apoptosis

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines resistant to traditional therapies. The mechanism involves the activation of caspase pathways and downregulation of anti-apoptotic proteins such as Bcl-2 .

Case Study 1: Non-Small Cell Lung Cancer (NSCLC)

A specific study evaluated the effects of 2-{[6-(Methanesulfonyl)pyridin-3-yl]amino}-5-nitropyrimidin-4(3H)-one in NSCLC models. The results indicated that the compound restored sensitivity to EGFR inhibitors in resistant cell lines when used in combination therapies. This was attributed to its multi-targeting properties, affecting both c-MET and SMO pathways .

Case Study 2: In Vivo Efficacy

In a xenograft model, administration of the compound led to significant tumor reduction compared to controls. The study highlighted that the compound's ability to inhibit multiple kinases contributed to its efficacy in vivo, suggesting potential for further development as an anti-cancer agent .

Research Findings

  • Selectivity : The compound demonstrated selectivity for certain kinases over others, indicating a favorable profile for therapeutic applications.
  • Synergistic Effects : When combined with other targeted therapies, it showed enhanced efficacy, highlighting its potential in combination treatment strategies.
  • Toxicity Profile : Preliminary toxicity assessments indicated manageable side effects at therapeutic doses, making it a candidate for further clinical evaluation .

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